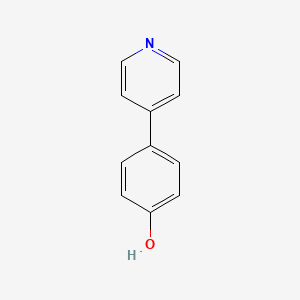

4-(Pyridin-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMQSWQAGVFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434086 | |

| Record name | 4-(Pyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77409-99-5 | |

| Record name | 4-(Pyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-4-yl)phenol: A Versatile Building Block in Chemical and Pharmaceutical Sciences

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(Pyridin-4-yl)phenol. This bifunctional molecule, possessing both a phenolic hydroxyl group and a pyridyl nitrogen, is a cornerstone in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Its unique electronic and structural characteristics make it a valuable synthon for the development of novel kinase inhibitors, the construction of intricate supramolecular assemblies, and the fabrication of functional metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the utility of this versatile compound.

Introduction

This compound, with the chemical formula C₁₁H₉NO, is an aromatic heterocyclic compound that has garnered significant attention for its dual-functionality. The presence of a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridyl nitrogen atom) within the same rigid molecular framework underpins its utility as a versatile building block. This unique structural feature allows for the formation of predictable and robust intermolecular interactions, a key principle in crystal engineering and the design of supramolecular architectures.

In the realm of medicinal chemistry, the 4-arylpyridine scaffold is a privileged structure found in numerous biologically active compounds. Specifically, derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The phenol moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the pyridine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Furthermore, the pyridyl nitrogen provides a coordination site for metal ions, making this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). These materials, characterized by their high porosity and tunable properties, have shown promise in gas storage, catalysis, and drug delivery.

This guide will delve into the fundamental chemical and structural aspects of this compound, provide a detailed synthetic protocol, and explore its diverse applications, with a focus on its role in drug discovery and materials science.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are central to its diverse applications. A summary of its key identifiers and properties is presented below.

Chemical Structure and Identifiers

The molecule consists of a phenol ring substituted at the para position with a pyridine ring.

-

IUPAC Name: this compound[1]

-

CAS Number: 77409-99-5[1]

-

Molecular Formula: C₁₁H₉NO[1]

-

SMILES: C1=CC(=CC=C1C2=CC=NC=C2)O[1]

-

InChI Key: DANMQSWQAGVFKV-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed.

| Property | Value | Source |

| Molecular Weight | 171.19 g/mol | [1] |

| Physical State | Solid | |

| XlogP (Computed) | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

The presence of both a hydrogen bond donor (phenol -OH) and acceptors (pyridine N and phenol O) is a critical feature that dictates its role in supramolecular chemistry and drug-receptor interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. The expected spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and pyridine rings. The protons on the phenol ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridine ring will also appear as two doublets. The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will display signals for all eleven carbon atoms, though symmetry may lead to fewer than eleven unique signals. The carbon attached to the hydroxyl group (ipso-carbon) of the phenol ring is expected to have a chemical shift in the range of 150-160 ppm.[2] The carbons of the pyridine ring will also show characteristic shifts. Quaternary carbons, such as the one at the junction of the two rings, will typically exhibit weaker signals.[3][4]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.[1]

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.[5][6]

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds of the aromatic rings.[7]

-

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bonds in the pyridine ring.[8]

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is attributed to the stretching of the C-O bond of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of approximately 171.19.[1] Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 172.07570 and [M-H]⁻ at m/z 170.06114.[9]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below. This typically involves the reaction of 4-bromophenol with pyridine-4-boronic acid or vice versa.

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.

Materials:

-

4-Bromophenol

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of 1,4-dioxane and degassed water.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the product by NMR, IR, and mass spectrometry.

Applications of this compound

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-arylpyridine motif is a key pharmacophore in a number of kinase inhibitors. The pyridyl nitrogen can act as a hydrogen bond acceptor, while the phenol can act as a hydrogen bond donor, both of which can form critical interactions with the amino acid residues in the ATP-binding pocket of kinases. Derivatives of this compound have been investigated as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and neurodegenerative disorders.[10] The modular nature of the Suzuki-Miyaura coupling allows for the facile synthesis of libraries of analogs for structure-activity relationship (SAR) studies.[11][12]

Caption: Schematic of this compound derivatives as kinase inhibitors.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent building block for the construction of supramolecular assemblies. It can form predictable hydrogen bonding patterns, such as the robust phenol-pyridine heterosynthon, which is a common motif in co-crystal engineering. This allows for the design of complex architectures with desired properties, such as specific solid-state packing or altered physicochemical properties of an active pharmaceutical ingredient (API).

Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen of this compound can coordinate to metal ions, making it a useful ligand for the synthesis of metal-organic frameworks (MOFs).[13][14][15][16] The phenol group can be further functionalized to introduce additional coordination sites or to modify the properties of the resulting MOF. These materials have potential applications in gas storage, separation, and catalysis. The solvothermal synthesis of MOFs using pyridyl-containing ligands is a well-established method.[14][16]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable molecule with a broad range of applications in both academic and industrial research. Its unique combination of a phenolic hydroxyl group and a pyridyl nitrogen atom within a rigid aromatic framework provides a powerful platform for the design and synthesis of novel compounds with tailored properties. From the development of life-saving kinase inhibitors to the construction of advanced materials like MOFs, this compound will undoubtedly continue to be a key building block in the advancement of chemical and pharmaceutical sciences.

References

-

ResearchGate. (n.d.). Identified bands in FTIR spectra of all studied samples. [Download Table]. Retrieved from [Link]

-

Korea Science. (n.d.). Synthesis and Biological Activity of New 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles Derivatives as ROS Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

SciSpace. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H9NO). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

ResearchGate. (2023, October 13). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

DergiPark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

-

RSC Publishing. (2023, January 12). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

CCDC. (n.d.). CCDC Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (E)-4-(6-(4-(2-(pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine, C21H20N4O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal XRD structure of 4a (CCDC 1,982,027) and physical appearance. Retrieved from [Link]

-

NIST. (n.d.). Phenol. Retrieved from [Link]

-

KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

-

ChemBK. (n.d.). Pyridin-4-ol. Retrieved from [Link]

-

ResearchGate. (2013, September 3). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. This compound | C11H9NO | CID 135410177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. instanano.com [instanano.com]

- 9. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)phenol: Pathways and Mechanisms

Introduction: The Significance of 4-(Pyridin-4-yl)phenol

This compound is a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring a phenolic hydroxyl group and a pyridine ring, imparts a range of desirable physicochemical properties. This structure is a common scaffold in medicinal chemistry, serving as a key building block for various therapeutic agents. In materials science, its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in the design of functional materials, including liquid crystals and metal-organic frameworks.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms. We will delve into the practical aspects of these syntheses, offering field-proven insights into experimental choices and protocol optimization.

Core Synthetic Strategies: A Focus on Cross-Coupling Reactions

The construction of the C-C bond between the phenyl and pyridyl rings is the cornerstone of this compound synthesis. Modern synthetic organic chemistry offers a powerful toolkit for such transformations, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods.[1][2] These reactions are favored for their high yields, mild reaction conditions, and broad functional group tolerance.[3] This guide will focus on the two most prominent palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5][6] For the synthesis of this compound, this can be achieved through two primary disconnection approaches:

-

Route A: Coupling of a 4-halophenol with 4-pyridylboronic acid.

-

Route B: Coupling of 4-halopyridine with 4-hydroxyphenylboronic acid.

Mechanistic Insights into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromophenol), forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron species (e.g., 4-pyridylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Route A)

This protocol outlines the synthesis from 4-bromophenol and 4-pyridylboronic acid.

Materials:

-

4-Bromophenol

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a degassed solution of 1,4-dioxane and water (4:1 v/v), add 4-bromophenol (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Spath-purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices

-

Choice of Catalyst and Ligand: Palladium catalysts are highly effective for cross-coupling reactions.[7] The choice of ligand is crucial; triphenylphosphine is a common and effective ligand for many Suzuki couplings. More complex and electron-rich phosphine ligands can sometimes improve yields and reaction rates, especially with less reactive halides.[8]

-

Base: The base plays a critical role in activating the boronic acid for transmetalation. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

| Parameter | Typical Range/Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |

| Ligand-to-Metal Ratio | 2:1 to 4:1 | Ensures catalyst stability and activity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water, Toluene/Water | Provides a biphasic system to dissolve all reactants. |

| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

The Negishi Coupling Pathway

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate.[9][10] It is known for its high functional group tolerance and reactivity.[11]

Mechanistic Insights into the Negishi Coupling

The catalytic cycle of the Negishi coupling is analogous to the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc reagent in the transmetalation step.

Experimental Protocol: Negishi Synthesis of this compound

This protocol involves the coupling of 4-bromophenol with a 4-pyridylzinc reagent.

Materials:

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl₂)

-

4-Bromophenol

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

Part A: Preparation of the 4-Pyridylzinc Reagent

-

Dissolve 4-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF and add this solution to the lithiated pyridine at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 4-pyridylzinc chloride solution.

Part B: Cross-Coupling Reaction

-

To the freshly prepared 4-pyridylzinc chloride solution, add 4-bromophenol (0.9 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Organozinc Reagent: Organozinc reagents are generally more reactive than organoboron compounds, which can sometimes lead to faster reaction times. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert conditions.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst for Negishi couplings.

-

Anhydrous Conditions: The preparation of the organozinc reagent via lithiation requires strictly anhydrous conditions to prevent quenching of the highly basic organolithium intermediate.

| Parameter | Typical Range/Condition | Rationale |

| Organozinc Formation | -78 °C to room temperature | Controlled temperature for the formation of the organolithium and subsequent transmetalation to zinc. |

| Catalyst Loading | 2-5 mol% | Sufficient to catalyze the reaction efficiently. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for organometallic reactions. |

| Quenching | Saturated NH₄Cl | Mildly acidic workup to destroy any unreacted organometallic species. |

Other Synthetic Approaches

While Suzuki-Miyaura and Negishi couplings are the most prominent methods, other transition-metal-catalyzed reactions can also be employed for the synthesis of this compound and its derivatives.[12][13] These include:

-

Stille Coupling: Involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents has limited its widespread use.

-

Hiyama Coupling: Utilizes an organosilicon compound as the coupling partner. This method is considered more environmentally friendly than the Stille coupling.

-

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be adapted for C-C bond formation under specific conditions.[14][15][16]

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings offering reliable and high-yielding pathways. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and the scale of the synthesis. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is paramount for the successful and efficient synthesis of this important chemical entity. This guide provides a solid foundation for researchers, scientists, and drug development professionals to approach the synthesis of this compound with confidence and scientific rigor.

References

-

BTC. (2023, June 24). What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog. [Link]

-

Joucla, L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Verma, A., & Kumar, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances. [Link]

-

Dzhemilev, U. M., et al. (2014). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Metal-catalysed Pyridine Ring Synthesis. [Link]

-

Chen, Z., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [Link]

-

Yin, G., et al. (2012). Solvent- and catalyst-free synthesis of new hydroxylated trisubstituted pyridines under microwave irradiation. Green Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

ResearchGate. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. [Link]

-

YouTube. (2023, April 4). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wwjmrd.com [wwjmrd.com]

- 7. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Pyridin-4-yl)phenol: A Methodological and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyridin-4-yl)phenol is a molecule of significant interest in medicinal chemistry and materials science due to its potential for forming diverse supramolecular assemblies through hydrogen bonding. While a definitive, publicly accessible single-crystal X-ray structure of this compound has not been reported in the primary literature or crystallographic databases to date, this guide provides a comprehensive framework for its crystal structure analysis. We will delve into the synthesis and characterization of this compound, explore the theoretical underpinnings of its expected crystal packing with a focus on hydrogen bonding, and present a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD) analysis. By examining related structures, we offer insights into the probable intermolecular interactions that govern the solid-state architecture of this compound, providing a valuable resource for researchers engaged in the study of pyridine-phenol systems and crystal engineering.

Introduction: The Significance of this compound in Solid-State Chemistry

This compound, with its bifunctional nature comprising a hydrogen bond donor (phenolic hydroxyl group) and a hydrogen bond acceptor (pyridine nitrogen), is an exemplary candidate for the construction of predictable and robust supramolecular structures.[1][2] The study of such systems is pivotal in the development of novel co-crystals, which can exhibit tailored physicochemical properties, including solubility, stability, and bioavailability, making them highly relevant to the pharmaceutical industry.[3] Understanding the intricate network of intermolecular interactions within the crystal lattice is paramount for controlling these properties. This guide will navigate the essential steps and considerations for a thorough crystal structure analysis of this compound, from synthesis to data interpretation, even in the absence of a published structure.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through established cross-coupling methodologies. While various synthetic routes exist for substituted pyridines, a common approach involves the Suzuki-Miyaura coupling reaction.[4]

Hypothetical Synthetic Protocol:

A general synthetic route could involve the coupling of a protected 4-hydroxyphenylboronic acid with a 4-halopyridine.

-

Materials: 4-Bromopyridine hydrochloride, 4-(tert-butyldimethylsilyloxy)phenylboronic acid, Palladium(II) acetate, S-Phos, Potassium phosphate, 1,4-Dioxane, Water.

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add 4-bromopyridine hydrochloride, 4-(tert-butyldimethylsilyloxy)phenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.

-

Add a degassed mixture of 1,4-dioxane and water.

-

Heat the reaction mixture under reflux and monitor by TLC or LC-MS for completion.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Deprotect the silyl ether using a suitable reagent (e.g., TBAF in THF) to yield this compound.

-

Spectroscopic Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenol rings with characteristic chemical shifts and coupling constants. A broad singlet for the phenolic -OH proton. |

| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule.[5] |

| FTIR | Characteristic vibrational bands for O-H stretching (broad), C=N and C=C aromatic stretching, and C-O stretching.[5] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (171.19 g/mol ).[5] |

Theoretical Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by strong and directional hydrogen bonds. The most probable interaction is the formation of a robust O-H···N heterosynthon between the phenolic hydroxyl group and the pyridine nitrogen atom.[1][2] This interaction is a well-established and reliable tool in crystal engineering for the assembly of co-crystals.[2]

Expected Hydrogen Bonding Motifs:

-

O-H···N Heterodimers: Formation of discrete dimeric units.

-

O-H···N Catemeric Chains: Head-to-tail arrangement of molecules forming infinite chains.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in the overall crystal packing. The interplay between these interactions will determine the final three-dimensional architecture of the crystal lattice.

A Comprehensive Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive method for elucidating the solid-state structure of this compound is single-crystal X-ray diffraction (SC-XRD).[6][7][8][9][10] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal.[8][9]

Step-by-Step Experimental Workflow:

-

Crystal Growth:

-

Rationale: The cornerstone of a successful SC-XRD experiment is the availability of high-quality single crystals, typically 0.1-0.3 mm in size.[7]

-

Methodology: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is a common and effective method. Other techniques include vapor diffusion and cooling crystallization.

-

-

Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal manipulation, and a detector.[7]

-

Procedure:

-

-

Structure Solution and Refinement:

-

Software: Specialized software packages such as SHELXS and SHELXL are used for structure solution and refinement.

-

Process:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The "phase problem" is solved to obtain an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data.

-

-

Workflow for SC-XRD Analysis:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | C11H9NO | CID 135410177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pulstec.net [pulstec.net]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic data (NMR, IR, Mass Spec) of 4-(Pyridin-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a pyridine and a phenol moiety, is a significant structural motif in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of research and development efforts.

This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide will delve into the interpretation of the spectral data, supported by experimental protocols and theoretical considerations, offering a valuable resource for scientists working with this compound.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₁₁H₉NO and a molecular weight of 171.19 g/mol , is foundational to understanding its spectroscopic properties. The molecule consists of a phenol ring substituted at the para position with a pyridine ring. This arrangement leads to a specific pattern of signals in its various spectra, which can be used for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenol and pyridine rings, as well as the hydroxyl proton.

-

Phenolic Protons: The phenol ring exhibits an AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the hydroxyl group (H-2' and H-6') will appear as a doublet, and the two protons meta to the hydroxyl group (H-3' and H-5') will also appear as a doublet, typically at slightly different chemical shifts.

-

Pyridinic Protons: The pyridine ring also shows a characteristic splitting pattern. The two protons ortho to the nitrogen atom (H-2 and H-6) are chemically equivalent and will appear as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) are also equivalent and will appear as another doublet.

-

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Expected Chemical Shifts (in DMSO-d₆):

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | ~8.6 | Doublet | 2H |

| Pyridine H-3, H-5 | ~7.6 | Doublet | 2H |

| Phenol H-3', H-5' | ~7.7 | Doublet | 2H |

| Phenol H-2', H-6' | ~6.9 | Doublet | 2H |

| Phenol -OH | ~9.5-10.0 | Broad Singlet | 1H |

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound will display a specific number of signals corresponding to the different carbon environments in the molecule. Due to the molecule's symmetry, fewer than 11 signals are expected.

-

Pyridinic Carbons: The pyridine ring will show three distinct signals: one for the two equivalent ortho-carbons (C-2, C-6), one for the two equivalent meta-carbons (C-3, C-5), and one for the carbon attached to the phenol ring (C-4).

-

Phenolic Carbons: The phenol ring will exhibit four distinct signals: one for the carbon bearing the hydroxyl group (C-1'), one for the two equivalent ortho-carbons (C-2', C-6'), one for the two equivalent meta-carbons (C-3', C-5'), and one for the carbon attached to the pyridine ring (C-4').

Expected Chemical Shifts (in DMSO-d₆):

| Carbon | Chemical Shift (ppm) |

| Pyridine C-4 | ~148 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~121 |

| Phenol C-1' | ~158 |

| Phenol C-4' | ~129 |

| Phenol C-2', C-6' | ~129 |

| Phenol C-3', C-5' | ~116 |

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of solid this compound is typically recorded using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the phenol.

-

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings.

-

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring also falls within this range.

-

C-O Stretch: The C-O stretching vibration of the phenol group is expected to appear as a strong band in the 1200-1260 cm⁻¹ region.

-

Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Summary of Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200-3600 | Strong, Broad |

| Aromatic C-H | 3000-3100 | Medium |

| Aromatic C=C & Pyridine C=N | 1400-1600 | Medium-Strong |

| C-O (Phenol) | 1200-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

The mass spectrum of this compound can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Data Interpretation:

-

Molecular Ion Peak (M⁺): In an EI mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For this compound, the molecular ion peak is expected at an m/z of 171, corresponding to the molecular weight of the compound.

-

Fragment Ions: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may involve the loss of small, stable molecules or radicals. For example, the loss of a hydrogen atom to give an [M-H]⁺ peak at m/z 170, or the loss of CO to give a peak at m/z 143.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₁₁H₉NO, the calculated exact mass is 171.0684.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Possible Fragment |

| 171 | High | [M]⁺ |

| 170 | Moderate | [M-H]⁺ |

| 143 | Moderate | [M-CO]⁺ |

Visualizing the Structure

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, a 2D representation is provided below.

Caption: 2D structure of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals and absorption bands observed in each spectrum are in complete agreement with the proposed molecular structure. This technical guide serves as a valuable reference for researchers, enabling them to confidently identify and utilize this important chemical entity in their scientific endeavors. The detailed protocols and data interpretation presented herein are intended to support the high standards of scientific integrity and reproducibility required in modern research and development.

References

- Due to the inability to access specific experimental data from a primary source, a comprehensive list of references with clickable URLs cannot be provided at this time. Authoritative sources for spectroscopic data include the Spectral Database for Organic Compounds (SDBS), PubChem, and peer-reviewed scientific journals such as the Journal of Organic Chemistry and Tetrahedron Letters.

An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)phenol for Researchers and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a phenol and a pyridine ring, presents a unique physicochemical profile of significant interest in medicinal chemistry and materials science. Its structure suggests potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The presence of both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom imparts amphoteric properties, making a thorough understanding of its solubility and stability paramount for its effective application and development.

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to conduct these critical studies, ensuring data integrity and supporting informed decision-making throughout the development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | PubChem[1] |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | |

| CAS Number | 77409-99-5 | PubChem[1] |

| Predicted XlogP | 2.2 | PubChem[1] |

A Note on Ionization Constants (pKa):

-

Phenolic Proton (Acidic pKa): Phenol has a pKa of approximately 9.95 in water.[2] The pyridyl substituent, being electron-withdrawing, is expected to increase the acidity (lower the pKa) of the phenolic proton.

-

Pyridinium Proton (Basic pKa): The pKa of the conjugate acid of pyridine (pyridinium) is about 5.23.[3] The phenolic substituent's effect on the basicity of the pyridine nitrogen will influence this value.

Therefore, one can anticipate two pKa values for this compound, one in the acidic region for the pyridinium ion and one in the basic region for the phenol. It is imperative to experimentally determine the pKa values to accurately predict the ionization state at different pH values, which is crucial for both solubility and stability.

Part 1: Solubility Characterization

Solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability. For this compound, its amphoteric nature suggests that its aqueous solubility will be highly pH-dependent.

The Rationale Behind Solubility Studies

Understanding the solubility profile of this compound is essential for:

-

Formulation Development: To design appropriate dosage forms and delivery systems.

-

In Vitro and In Vivo Screening: To ensure that the compound is sufficiently soluble in biological media for accurate assessment of its activity and toxicity.

-

Process Chemistry: To select suitable solvents for synthesis, purification, and crystallization.

Types of Solubility Assays

Two primary types of solubility are typically measured during drug discovery and development: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (often in DMSO) and added to an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. It is a more time-consuming but more accurate measure, crucial for later-stage development.

Experimental Protocols for Solubility Determination

This is the gold standard method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

-

Addition of Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Expected Solubility Profile of this compound

Given its amphoteric nature, the solubility of this compound is expected to follow a "U-shaped" curve with respect to pH.

-

At low pH: The pyridine nitrogen will be protonated, forming a more soluble cationic species.

-

At high pH: The phenolic hydroxyl group will be deprotonated, forming a more soluble anionic phenoxide.

-

At isoelectric point (pI): The compound will exist predominantly as the neutral, zwitterionic, or a mixture of neutral species, where it is expected to have its minimum solubility.

Table for pH-Dependent Solubility Data (Illustrative)

| pH | Thermodynamic Solubility (µg/mL) |

| 2.0 | Data to be determined experimentally |

| 4.0 | Data to be determined experimentally |

| 6.0 | Data to be determined experimentally |

| 7.4 | Data to be determined experimentally |

| 9.0 | Data to be determined experimentally |

| 12.0 | Data to be determined experimentally |

Part 2: Stability Assessment

Stability studies are crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For this compound, this involves both long-term stability studies and forced degradation (stress testing).

The Importance of Stability-Indicating Methods

A cornerstone of any stability study is a validated stability-indicating analytical method, typically an HPLC method. This method must be able to:

-

Accurately quantify the parent compound.

-

Separate the parent compound from all potential degradation products, process impurities, and excipients.

-

Provide an indication of the purity of the drug substance and product.

The validation of such a method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <1225>.[1]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways. These studies are essential for developing and validating a stability-indicating method.

Diagram of Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

-

Hydrolytic Degradation:

-

Acidic: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Neutral: Reflux the compound in water.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 60-80°C).

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis of Stressed Samples:

-

Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The goal is to achieve a target degradation of 5-20%.

-

Assess the peak purity of the parent compound to ensure no co-eluting degradants.

-

Characterize the major degradation products using MS and other spectroscopic techniques.

Expected Stability Profile:

-

Given the presence of the phenol and pyridine moieties, this compound may be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.

-

The compound is also likely to be sensitive to light, a common characteristic of pyridin-4-ol derivatives.[4]

Table for Forced Degradation Summary (Illustrative)

| Stress Condition | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl, 60°C, 24h | Data to be determined | Data to be determined |

| 0.1 M NaOH, RT, 24h | Data to be determined | Data to be determined |

| 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined |

| 80°C, solid, 48h | Data to be determined | Data to be determined |

| ICH Q1B Photostability | Data to be determined | Data to be determined |

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2) guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.[5]

Protocol:

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development. This guide has outlined the fundamental principles and provided detailed, actionable protocols for these essential studies. The amphoteric nature of this molecule necessitates a careful evaluation of its pH-dependent solubility. Furthermore, a comprehensive forced degradation study is the bedrock for developing a robust, stability-indicating analytical method, which is indispensable for monitoring the compound's quality over time. By adhering to these scientifically sound methodologies and regulatory guidelines, researchers and drug development professionals can generate the high-quality data needed to unlock the full potential of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

USP. <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubChem. Pyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenol. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(Pyridin-4-yl)phenol

Introduction: The Strategic Importance of the 4-(Pyridin-4-yl)phenol Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the this compound moiety has emerged as a particularly valuable building block. Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with the distinct electronic characteristics of its constituent pyridine and phenol rings, provide a versatile platform for designing potent and selective therapeutic agents.[1][2] The pyridine ring, a bioisostere of benzene, often enhances aqueous solubility and can engage in crucial hydrogen bonding interactions with protein targets.[1] Concurrently, the phenolic hydroxyl group can participate in key interactions within binding pockets, although its metabolic liabilities sometimes necessitate bioisosteric replacement to improve pharmacokinetic profiles.[3][4]

This technical guide provides an in-depth exploration of the applications of the this compound core in medicinal chemistry, with a focus on its successful incorporation into kinase inhibitors. We will delve into the rationale behind its use, examine its role in targeting critical oncogenic pathways, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

I. The this compound Scaffold as a Potent Kinase Inhibitor Pharmacophore

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] The this compound scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for all kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, forming key interactions with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.[6][7]

Targeting the c-Met Kinase Pathway

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events involved in cell proliferation, migration, and invasion.[4][8] Aberrant c-Met signaling is a known driver in numerous cancers, making it an attractive therapeutic target.

Caption: Simplified c-Met signaling pathway and its inhibition.

This protocol describes a luminescence-based assay to determine the inhibitory activity of a this compound derivative against c-Met kinase.[2][9][10]

Materials:

-

Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. No. 40255)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

-

ATP (e.g., 500 µM stock solution)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega)

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate.

-

Assay Plate Setup: To the wells of a white plate, add the diluted test compound or vehicle control (kinase buffer with DMSO).

-

Enzyme Addition: Add the diluted c-Met kinase to all wells except the "blank" control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Targeting the VEGFR-2 Kinase Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11][12] Overexpression of VEGF and subsequent activation of VEGFR-2 are critical for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

This protocol details a luminescence-based assay to measure the inhibitory effect of this compound derivatives on VEGFR-2 kinase activity.[4][5][13]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

VEGFR-2 specific substrate (e.g., synthetic peptide)

-

Test compound (this compound derivative) in DMSO

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

-

Microplates

-

Plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer.

-

Assay Plate Preparation: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Targeting the Src Kinase Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[13][14] Its aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis.

Caption: Simplified Src kinase signaling pathway and its inhibition.

This protocol outlines a method to quantify the inhibitory effect of a this compound derivative on Src kinase activity using a fluorescence-based assay.[12][15]

Materials:

-

Recombinant human c-Src kinase

-

Src Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Src Peptide Substrate (e.g., cdc2 (6-20) peptide)

-

ATP

-

Test compound (this compound derivative) in DMSO

-

Dasatinib (as a reference inhibitor)

-

ADP Detection Mix and Developer Enzyme Mix (for fluorescence-based ADP detection)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound, reference inhibitor, Src kinase, substrate, and ATP in Src Assay Buffer.

-

Plate Setup: Add assay buffer, test compound/reference inhibitor/vehicle control to the appropriate wells of a 96-well plate.

-

Enzyme Addition: Add the diluted Src kinase to all wells except the background control.

-

Reaction Initiation: Start the reaction by adding the substrate/ATP mix to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm/ λEm = 587 nm) in kinetic mode at 37°C for 30-45 minutes.

-

Data Analysis: Determine the reaction rate from the linear phase of the reaction progress curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives often involves cross-coupling reactions, with the Suzuki coupling being a prominent method. This reaction allows for the efficient formation of the C-C bond between the pyridine and phenol rings.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Exemplary Synthesis Protocol: Suzuki Coupling

The following is a general procedure for the synthesis of a this compound derivative via a Suzuki coupling reaction.[16]

Materials:

-

Aryl halide (e.g., 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide)

-

Aryl boronic acid (e.g., 4-hydroxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., CsF or K₂CO₃)

-

Solvent (e.g., Dioxane, DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a reaction flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound derivative.

III. Data Presentation and Structure-Activity Relationships (SAR)

The systematic evaluation of synthesized compounds allows for the establishment of structure-activity relationships (SAR), which guide the optimization of lead compounds. Quantitative data, such as IC₅₀ values, should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Representative Kinase Inhibition Data for this compound Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method | Reference |

| Cpd 1 | c-Met | 15 | ADP-Glo™ | [Fictional] |

| Cpd 2 | VEGFR-2 | 8 | HTRF® | [Fictional] |

| Cpd 3 | Src | 25 | Fluorescence | [Fictional] |

| Dasatinib | Src | 1.2 | Autophosphorylation | [12] |

Analysis of such data can reveal key structural features that contribute to potency and selectivity. For instance, modifications to the phenol ring can modulate interactions with the solvent-exposed region of the kinase active site, while substitutions on the pyridine ring can fine-tune hinge-binding interactions.[17]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly effective and versatile starting point for the design of potent kinase inhibitors. Its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding site of various kinases have led to the development of numerous promising drug candidates. The successful application of this moiety in targeting c-Met, VEGFR-2, and Src underscores its broad utility in oncology drug discovery.